High-Strength Differential Evidence Is Currently Unavailable for CAS 820980-51-6
No primary research paper, patent, or authoritative database provides quantitative pharmacological data (e.g., Ki, IC50, EC50) for (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine. This absence of data represents a critical gap in the evidence base required for differentiated scientific selection. While structurally related compounds such as 3-Methyl-PCPy are documented as potent NMDA antagonists with triple reuptake inhibition and sigma-2 receptor affinity [1], these data cannot be directly extrapolated to the target compound because of documented SAR variability within the N,N-substituted 3-aminopyrrolidine series [2]. Until head-to-head comparative data become available, procurement must rely on structural analogy rather than verified performance metrics.
| Evidence Dimension | Pharmacological activity (binding affinity / functional potency) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 3-Methyl-PCPy (racemic 1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine): NMDA antagonist, triple reuptake inhibitor, sigma-2 ligand with nanomolar affinity [1] |
| Quantified Difference | Cannot be calculated; compound scaffolds differ (3-aminopyrrolidine vs. arylcyclohexylamine) |
| Conditions | N/A – no assay data for the target compound |
Why This Matters
Users must recognize that the target compound is pharmacologically uncharacterized; any assumed activity based on class membership is speculative and may lead to incorrect study design or procurement decisions.
- [1] Wikipedia contributors. (2024). 3-Methyl-PCPy. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/3-Methyl-PCPy View Source
- [2] Otsuka Pharmaceutical Co., Ltd. (2013). US Patent Application US20130203750A1: N,N-substituted 3-aminopyrrolidine compounds useful as monoamines reuptake inhibitors. View Source
